molecular formula C₄₀H₅₇N₃O₂₄ B1140753 Chitotriose Undecaacetate CAS No. 53942-45-3

Chitotriose Undecaacetate

Cat. No.: B1140753
CAS No.: 53942-45-3
M. Wt: 963.89
Attention: For research use only. Not for human or veterinary use.
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Description

Chitotriose Undecaacetate is a derivative of chitotriose, a chitooligosaccharide composed of three N-acetylglucosamine unitsThis compound is primarily used as an intermediate in the synthesis of other complex molecules and has garnered interest due to its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitotriose Undecaacetate is typically synthesized through the acetylation of chitotriose. The process involves the reaction of chitotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the chitotriose molecule .

Industrial Production Methods

Industrial production of chitotriose and its derivatives, including this compound, often involves the enzymatic degradation of chitosan, a biopolymer derived from chitin. Specific chitosanases are used to break down chitosan into chitooligosaccharides, which are then further processed to obtain chitotriose. The chitotriose is subsequently acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Chitotriose Undecaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chitotriose Undecaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chitotriose Undecaacetate involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, chitooligosaccharides, including chitotriose, have been shown to enhance the antitumor activity of certain drugs by promoting their uptake into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chitotriose Undecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Unlike other chitooligosaccharides, the complete acetylation of chitotriose enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications .

Biological Activity

Chitotriose undecaacetate, a derivative of chitooligosaccharides, is gaining attention due to its potential biological activities, particularly in the fields of immunology and antioxidant research. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is an oligosaccharide composed of three N-acetyl-D-glucosamine units (GlcNAc) with eleven acetyl groups. It is derived from chitin, a biopolymer found in the exoskeletons of crustaceans and insects. The compound's structure allows it to interact with biological systems effectively, leading to various biological activities.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. A study indicated that chitotriose exhibits a strong ability to scavenge hydroxyl radicals, with an IC50 value of 55 µM, making it more effective than several reference compounds . The mechanism involves the inhibition of reactive oxygen species (ROS), which are implicated in various diseases.

CompoundIC50 Value (µM)
Chitotriose55
Trolox95
Aminoguanidine80

This suggests that chitotriose could be beneficial in preventing oxidative stress-related conditions.

2. Immunomodulatory Effects

Chitin and its derivatives, including this compound, are recognized as pathogen-associated molecular patterns (PAMPs) that can stimulate the innate immune response. Research has shown that these compounds can activate immune cells, promoting the production of cytokines and enhancing phagocytosis . This immunomodulatory effect is particularly relevant in developing therapeutic agents for infections and inflammatory diseases.

Case Study 1: Antifungal Activity

A comparative study investigated two chitinase-like proteins from Hevea brasiliensis that bound to chitotriose with high affinity. These proteins exhibited antifungal activity against Alternaria alternata, suggesting that chitotriose derivatives could play a role in plant defense mechanisms . The restoration of endochitinase activity through specific mutations further emphasizes the potential application of chitooligosaccharides in agricultural biotechnology.

Case Study 2: Gastrointestinal Absorption

Another study focused on the gastrointestinal absorption of chitobiose and chitotriose in rats. Results indicated that both oligosaccharides are appreciably absorbed from the intestine, supporting their potential as dietary supplements with health benefits . This absorption highlights their relevance in functional foods aimed at enhancing gut health and overall wellness.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows for effective neutralization of free radicals, reducing oxidative damage.
  • Immune Activation : Interaction with immune receptors leads to enhanced cytokine production and immune cell activation.
  • Enzyme Inhibition : Chitooligosaccharides can inhibit certain enzymes involved in inflammatory processes.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMZYRVOXWCPFH-RANHEDMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N3O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Chitotriose Undecaacetate in the synthesis of the novel lysozyme substrate?

A1: this compound serves as a crucial precursor in synthesizing 4-Methylcoumarin-7-yloxy tri-N-acetyl-β-chitotrioside (9). [] The research paper describes isolating this compound (3) alongside Chitotetraose Tetradecaacetate (4) via Sephadex LH-20 column chromatography after the acetolysis of chitin. [] Although the specific steps involving this compound are not detailed, its isolation in this process highlights its role as an intermediate compound in achieving the desired final product (9). This compound (9) acts as a comparable substrate to the novel 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10) in lysozyme assays. []

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